Unii-Q2T6S838TV

Description

UNII-Q2T6S838TV corresponds to the compound with CAS 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

- LogP values: Ranging from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL in water, classified as "soluble" .

- Bioavailability: A score of 0.55 (moderate) and high gastrointestinal (GI) absorption.

The compound is synthesized via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF)/water at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst .

Properties

CAS No. |

1173174-97-4 |

|---|---|

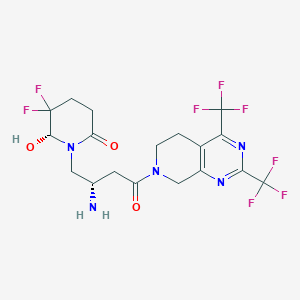

Molecular Formula |

C18H19F8N5O3 |

Molecular Weight |

505.4 g/mol |

IUPAC Name |

(6R)-1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one |

InChI |

InChI=1S/C18H19F8N5O3/c19-16(20)3-1-11(32)31(15(16)34)6-8(27)5-12(33)30-4-2-9-10(7-30)28-14(18(24,25)26)29-13(9)17(21,22)23/h8,15,34H,1-7,27H2/t8-,15+/m0/s1 |

InChI Key |

DMXWXVXGQLCKOY-VXJOIVPMSA-N |

Isomeric SMILES |

C1CC([C@H](N(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F |

Canonical SMILES |

C1CC(C(N(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-Q2T6S838TV involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidinone ring, introduction of the amino and oxobutyl groups, and the incorporation of the trifluoromethyl and hydroxy groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Unii-Q2T6S838TV undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxobutyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

Unii-Q2T6S838TV has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Unii-Q2T6S838TV involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

UNII-Q2T6S838TV is structurally and functionally compared to three analogs: CAS 1761-61-1 , CAS 6007-85-8 , and CAS 66073-33-4 .

Structural and Functional Comparison

Analytical Challenges

As noted in , compounds with similarity scores >0.7 require complementary analytical techniques (e.g., NMR, mass spectrometry) for unambiguous identification . For example, this compound and CAS 1761-61-1 share halogen substituents but differ in core functional groups, necessitating IR spectroscopy to distinguish boronic acid vs. carboxylic acid moieties .

Research Implications

- Green Chemistry : CAS 1761-61-1’s synthesis using recyclable A-FGO catalysts highlights a sustainable alternative to traditional Pd-based methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.